Revalor

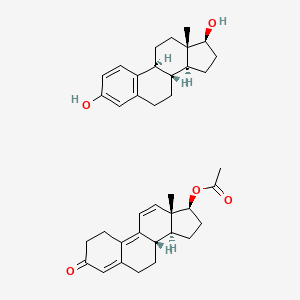

Description

Properties

CAS No. |

39450-18-5 |

|---|---|

Molecular Formula |

C38H48O5 |

Molecular Weight |

584.8 g/mol |

IUPAC Name |

(8R,9S,13S,14S,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;[(8S,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C20H24O3.C18H24O2/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2;1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h9-11,17-19H,3-8H2,1-2H3;3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t17-,18+,19+,20+;14-,15-,16+,17+,18+/m11/s1 |

InChI Key |

QEIXJGGCWUIRNP-ZPUUBZGTSA-N |

SMILES |

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Isomeric SMILES |

CC(=O)O[C@H]1CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)O |

Canonical SMILES |

CC(=O)OC1CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |

Synonyms |

Revalor |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Revalor® in Promoting Bovine Muscle Growth: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Revalor®, a widely utilized growth-promoting implant in the beef industry, leverages the synergistic anabolic effects of its two active components: the synthetic androgen Trenbolone (B1683226) Acetate (B1210297) (TBA) and the natural estrogen, Estradiol-17β (E2). This combination significantly enhances muscle mass accretion, feed efficiency, and overall growth performance in bovine species. The mechanism of action is multifactorial, involving direct and indirect effects on skeletal muscle tissue. At its core, Revalor® stimulates protein synthesis and inhibits protein degradation through the modulation of key signaling pathways, including the Insulin-like Growth Factor-1 (IGF-1) axis. Furthermore, it promotes the proliferation and differentiation of muscle precursor cells, known as satellite cells, which are fundamental to muscle hypertrophy. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underpinning the action of Revalor®, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways and workflows.

Introduction: The Synergistic Action of Trenbolone Acetate and Estradiol (B170435)

Revalor® implants are formulated with a combination of Trenbolone Acetate (TBA) and Estradiol (E2), which has been shown to be more effective in promoting muscle growth than either agent alone.[1] TBA is a potent synthetic analog of testosterone (B1683101) that does not undergo aromatization, ensuring its effects are primarily mediated through the androgen receptor (AR).[2][3] E2, a natural estrogen, exerts its effects through estrogen receptors (ER), primarily ERα in skeletal muscle.[4][5] Both AR and ER have been identified in bovine skeletal muscle, providing the molecular basis for the direct action of Revalor®'s components on this target tissue.[6][7][8] The anabolic effects of Revalor® are characterized by a significant increase in the rate of weight gain and improved feed efficiency in feedlot cattle.[9][10][11]

Core Mechanism of Action: A Multi-pronged Approach to Muscle Hypertrophy

The primary mechanism by which Revalor® promotes muscle growth is by shifting the balance of protein turnover towards net protein accretion. This is achieved by concurrently stimulating protein synthesis and inhibiting protein degradation.[12][13] This dual action leads to the hypertrophy of existing muscle fibers and an overall increase in muscle mass.

The Central Role of Insulin-like Growth Factor-1 (IGF-1)

A critical mediator of the anabolic effects of Revalor® is Insulin-like Growth Factor-1 (IGF-1). Treatment with a combination of TBA and E2 leads to a significant increase in both circulating IGF-1 concentrations and the local expression of IGF-1 mRNA within the muscle tissue.[7][14] Estradiol, in particular, has been identified as the primary driver of increased muscle IGF-1 mRNA levels.[15]

IGF-1 exerts its anabolic effects by binding to the IGF-1 receptor (IGF-1R) on muscle cells, which triggers a downstream signaling cascade that promotes protein synthesis and cell growth. The effects of TBA on protein synthesis and degradation have been shown to be suppressed by inhibitors of the IGF-1R, indicating a crucial cross-talk between the androgen and IGF-1 signaling pathways.[12]

Activation of Satellite Cells

Satellite cells are quiescent muscle stem cells located on the periphery of muscle fibers. Upon activation, they proliferate and can fuse with existing muscle fibers, donating their nuclei and contributing to muscle hypertrophy. Revalor® treatment has been demonstrated to increase the number of satellite cells in bovine muscle.[7] Both TBA and E2 have been shown to directly stimulate the proliferation of cultured bovine satellite cells.[16] This increase in the satellite cell pool provides the necessary machinery for sustained muscle growth and repair.

Signaling Pathways in Bovine Muscle Growth

The anabolic effects of Revalor® are orchestrated by a complex interplay of intracellular signaling pathways initiated by the binding of TBA and E2 to their respective receptors.

Androgen Receptor (AR) Signaling

Trenbolone acetate, being a potent androgen, binds to and activates the Androgen Receptor (AR), a ligand-activated transcription factor.[17][18] The activated AR-TBA complex translocates to the nucleus where it binds to Androgen Response Elements (AREs) on the DNA, modulating the transcription of target genes involved in muscle growth and differentiation.[19]

Estrogen Receptor (ERα) Signaling

Estradiol binds to Estrogen Receptor α (ERα), which is also a ligand-activated transcription factor. The E2-ERα complex dimerizes and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their expression.[5] ERα signaling in skeletal muscle is crucial for maintaining metabolic homeostasis and mitochondrial function.[6][20]

IGF-1 Receptor (IGF-1R) and Downstream Signaling

The binding of IGF-1 to its receptor (IGF-1R) activates the phosphatidylinositol 3-kinase (PI3K)/Akt (also known as Protein Kinase B) signaling pathway. This cascade is a central regulator of muscle protein synthesis. Activated Akt phosphorylates and activates the mammalian target of rapamycin (B549165) (mTOR), which in turn phosphorylates and activates S6 kinase (S6K) and inhibits the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The net result is an increase in the translation of key proteins involved in muscle growth.

Below is a diagram illustrating the key signaling pathways involved in Revalor®-mediated muscle growth.

Quantitative Data on the Effects of Revalor®

The administration of Revalor® implants results in measurable improvements in performance and physiological changes in cattle. The following tables summarize quantitative data from various studies.

Table 1: In Vivo Performance and Carcass Characteristics of Steers Implanted with Revalor®

| Parameter | Control (Non-implanted) | Revalor®-implanted | % Change | Reference |

| Average Daily Gain (ADG) | - | - | +16% to +28% | [8][10][21] |

| Feed Efficiency (Gain:Feed) | - | - | +13% to +23% | [8][21] |

| Final Body Weight (kg) | 556 | 561 | +0.9% | [12] |

| Hot Carcass Weight (kg) | 361 | 367 | +1.7% | [12] |

| Ribeye Area (cm²) | 83.2 | 86.5 | +4.0% | [12] |

Table 2: Effects of Revalor® on Circulating Hormones and Muscle Gene Expression

| Parameter | Control (Non-implanted) | Revalor®-implanted | % Change / Fold Change | Reference |

| Circulating IGF-1 | Baseline | Increased | +52% to +84% | [14][19] |

| Muscle IGF-1 mRNA | Baseline | Increased | 2.4-fold increase | [14] |

| Muscle Androgen Receptor (AR) mRNA | No significant change | No significant change | - | [15] |

| Muscle Estrogen Receptor α (ERα) mRNA | No significant change | No significant change | - | [15] |

Table 3: In Vitro Effects of TBA and E2 on Bovine Satellite Cells

| Treatment | Parameter | Result | Reference |

| TBA + E2 | Satellite Cell Number (after 72h culture) | 43% greater than control | [8] |

| TBA + E2 | [³H]Thymidine Incorporation (24-34h) | Greater than control | [8] |

| TBA + E2 | Myotube Nuclei Number | 55% greater than control | [8] |

| TBA | Protein Synthesis Rate | Concentration-dependent increase | [12] |

| TBA | Protein Degradation Rate | Concentration-dependent decrease | [12] |

Experimental Protocols

This section outlines common methodologies used to investigate the mechanism of action of Revalor® and its components in bovine muscle.

In Vivo Studies in Feedlot Cattle

-

Animal Model: Crossbred beef steers are typically used.

-

Experimental Design: Animals are stratified by initial body weight and randomly assigned to treatment groups (e.g., non-implanted control vs. Revalor®-implanted).

-

Implantation: Revalor® implants are administered subcutaneously on the dorsal aspect of the ear.

-

Data Collection:

-

Performance: Body weight is measured at regular intervals to calculate average daily gain (ADG). Feed intake is monitored to determine feed efficiency.

-

Blood Sampling: Blood samples are collected via jugular venipuncture at specified time points to measure circulating concentrations of hormones (e.g., IGF-1, E2, TBA metabolites) using assays like ELISA or LC-MS/MS.

-

Muscle Biopsies: Muscle tissue samples (e.g., from the longissimus dorsi) are collected under local anesthesia for molecular analysis.

-

Carcass Data: At the end of the trial, animals are harvested, and carcass characteristics such as hot carcass weight, ribeye area, and fat thickness are measured.

-

-

Statistical Analysis: Data are typically analyzed using analysis of variance (ANOVA) with appropriate statistical models to account for initial body weight and other covariates.

In Vitro Studies with Bovine Satellite Cells

-

Cell Isolation and Culture:

-

Muscle tissue is aseptically collected from young bulls.

-

The tissue is minced and subjected to enzymatic digestion (e.g., with pronase and collagenase) to release satellite cells.

-

The cell suspension is filtered and centrifuged to pellet the cells.

-

Cells are plated on collagen-coated dishes in growth medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).

-

Myoblasts are purified through pre-plating techniques, exploiting their differential attachment times compared to fibroblasts.

-

-

Proliferation Assays:

-

Cell Counting: Cells are seeded at a known density and counted at various time points after treatment with TBA and/or E2.

-

[³H]Thymidine Incorporation: Cells are incubated with radiolabeled thymidine, and its incorporation into newly synthesized DNA is measured as an indicator of proliferation.

-

-

Differentiation Assays:

-

Myoblasts are induced to differentiate into myotubes by switching to a low-serum differentiation medium.

-

Fusion Index: The percentage of nuclei within myotubes relative to the total number of nuclei is calculated after immunostaining for muscle-specific proteins like myosin heavy chain (MyHC).

-

-

Protein Turnover Assays:

-

Protein Synthesis: The rate of protein synthesis is measured by the incorporation of radiolabeled amino acids (e.g., ³H-leucine) into cellular proteins.

-

Protein Degradation: A pulse-chase experiment is performed where cells are first labeled with a radiolabeled amino acid, and then the release of the label from proteins into the medium is measured over time.[4]

-

-

Gene Expression Analysis (RT-qPCR):

-

Total RNA is extracted from cultured cells or muscle biopsy samples.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative PCR is performed using primers specific for target genes (e.g., IGF-1, AR, ERα, myogenic regulatory factors) and a reference gene for normalization.

-

Western Blotting for Signaling Protein Analysis

-

Protein is extracted from muscle tissue or cultured cells.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., total and phosphorylated forms of Akt, mTOR, S6K).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The signal is detected using a chemiluminescent substrate and imaged.

Below is a diagram of a typical experimental workflow for studying the effects of Revalor®.

Conclusion

The mechanism of action of Revalor® in promoting bovine muscle growth is a complex and highly regulated process. The synergistic effects of Trenbolone Acetate and Estradiol converge on key cellular processes, primarily through the potentiation of the IGF-1 signaling pathway. This leads to a net increase in protein accretion by stimulating protein synthesis and inhibiting proteolysis. Furthermore, the activation and proliferation of satellite cells provide the necessary foundation for sustained muscle hypertrophy. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the continued development of safe and effective growth-promoting strategies in the beef industry and for providing a robust scientific basis for their application. Future research, potentially employing proteomic and metabolomic approaches, will further elucidate the nuanced effects of these compounds on bovine muscle physiology.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. Research Resource: The Androgen Receptor Modulates Expression of Genes with Critical Roles in Muscle Development and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic analysis of bovine skeletal muscle hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bovine Satellite Cells Isolated after 2 and 5 Days of Tissue Storage Maintain the Proliferative and Myogenic Capacity Needed for Cultured Meat Production [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Skeletal muscle action of estrogen receptor α is critical for the maintenance of mitochondrial function and metabolic homeostasis in females - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Androgen and estrogen receptors in bovine skeletal muscle: relation to steroid-induced allometric muscle growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation state of muscle satellite cells isolated from steers implanted with a combined trenbolone acetate and estradiol implant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 10. Production responses to various doses and ratios of estradiol benzoate and trenbolone acetate implants in steers and heifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anabolic Steroids in Fattening Food-Producing Animals—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of trenbolone acetate on protein synthesis and degradation rates in fused bovine satellite cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of trenbolone acetate plus estradiol on transcriptional regulation of metabolism pathways in bovine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Estrogen receptor in bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification of Genes Differentially Expressed in Myogenin Knock-Down Bovine Muscle Satellite Cells during Differentiation through RNA Sequencing Analysis | PLOS One [journals.plos.org]

- 16. The impact of estradiol and/or trenbolone acetate on the metabolome and skeletal muscle metabolism of beef cattle - UTAH STATE UNIVERSITY [portal.nifa.usda.gov]

- 17. experts.umn.edu [experts.umn.edu]

- 18. Trenbolone acetate/estradiol combinations in feedlot steers: dose-response and implant carrier effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Skeletal muscle action of estrogen receptor α is critical for the maintenance of mitochondrial function and metabolic homeostasis in females - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

The Synergistic Anabolic Effects of Trenbolone Acetate and Estradiol in Cattle: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the synergistic relationship between the synthetic androgen, trenbolone (B1683226) acetate (B1210297) (TBA), and the natural estrogen, estradiol (B170435) (E2), in promoting muscle growth and improving feed efficiency in cattle. The combination of these two compounds has been a cornerstone of growth-promoting technologies in the beef industry for decades, leading to significant enhancements in production efficiency. This document synthesizes findings from numerous studies to detail the physiological and molecular mechanisms underpinning this synergy, providing a comprehensive resource for researchers in the field.

Performance Enhancement: Quantitative Outcomes

The co-administration of trenbolone acetate and estradiol via subcutaneous implants leads to marked improvements in key performance indicators in feedlot cattle. These effects are consistently greater than the administration of either compound alone, demonstrating a clear synergistic action. The primary benefits include increased average daily gain (ADG), improved feed efficiency (G:F), and alterations in carcass composition favoring lean muscle mass accretion.[1][2][3][4]

Growth Performance

Studies consistently show that combined TBA and E2 implants significantly increase the rate of weight gain in steers.[1][2][3] For instance, implanted steers have demonstrated an 18% to 21% increase in ADG compared to non-implanted controls.[3] This enhanced growth is a result of increased protein deposition in skeletal muscle.[3][5]

Feed Efficiency

A critical aspect of the synergy between TBA and E2 is the improvement in feed efficiency. Implanted cattle require less feed to achieve the same amount of weight gain.[2][4] This improvement is attributed to a redirection of nutrients towards muscle protein synthesis and away from fat deposition.[3][6]

Carcass Characteristics

The use of combined TBA and E2 implants leads to heavier carcasses with larger longissimus muscle (ribeye) areas.[1][3][7] While promoting lean muscle growth, the implants can also lead to a reduction in marbling and an increase in skeletal maturity scores, which can impact beef quality grades.[2][7] However, some studies have reported no detrimental effects on marbling scores.[1]

Table 1: Summary of Performance and Carcass Trait Responses to Trenbolone Acetate (TBA) and Estradiol (E2) Implants in Steers

| Parameter | Control (No Implant) | TBA + E2 Implant | Percentage Change | Reference(s) |

| Average Daily Gain (ADG) | Varies | Increased by 18-21.6% | +18% to +21.6% | [1][3] |

| Dry Matter Intake (DMI) | Varies | Increased by 2.3-7.0% | +2.3% to +7.0% | [1] |

| Feed Efficiency (G:F) | Varies | Improved by 13% | +13% | [3] |

| Hot Carcass Weight (HCW) | Varies | Increased by 4.5-5.6% | +4.5% to +5.6% | [1] |

| Ribeye Area (REA) | Varies | Increased | Linear Increase | [1] |

| Daily Carcass Protein Accretion | Varies | Increased by 82% (first 40d) | +82% | [3] |

Molecular Mechanisms of Synergy

The synergistic effects of TBA and E2 on muscle growth are orchestrated through a complex interplay of genomic and non-genomic signaling pathways that converge to enhance protein synthesis and reduce protein degradation. This involves direct actions on muscle cells and indirect effects through systemic hormonal changes.

Endocrine Signaling and the IGF-1 Axis

A key mechanism involves the modulation of the insulin-like growth factor-1 (IGF-1) axis. Combined TBA and E2 implants have been shown to increase circulating levels of IGF-1 and the expression of IGF-1 mRNA in muscle tissue.[1][8][9][10] Estradiol, in particular, appears to be a primary driver of the increase in muscle IGF-1 mRNA.[8][11] IGF-1 is a potent stimulator of both muscle cell proliferation and protein synthesis.

Satellite Cell Activation and Proliferation

Skeletal muscle growth is heavily dependent on the activation of satellite cells, which are muscle stem cells. Both TBA and E2 have been shown to increase the number of satellite cells in the muscle of implanted steers.[9] In vitro studies using bovine satellite cells (BSCs) have demonstrated that both hormones can independently increase BSC proliferation.[12][13] This effect is mediated, at least in part, through the androgen receptor (AR) and the estrogen receptor (ER), respectively, as well as through the IGF-1 receptor (IGF-1R).[14]

Protein Metabolism: Synthesis and Degradation

At the cellular level, the combination of TBA and E2 shifts the balance of protein metabolism towards net accretion. This is achieved by both increasing the rate of protein synthesis and decreasing the rate of protein degradation.[6][9] In vitro studies have confirmed that TBA can directly increase protein synthesis and decrease protein degradation in fused BSC cultures.[15] These effects are mediated through the androgen receptor and the IGF-1 receptor.[15]

Gene Expression

Transcriptomic studies have revealed that combined TBA and E2 implants alter the expression of numerous genes in both muscle and liver tissue.[16][17] In muscle, there is an enrichment of genes related to ion transport.[17] Unexpectedly, a significant increase in the expression of the oxytocin (B344502) (OXT) gene has been observed in the muscle of treated cattle, suggesting a potential role for this hormone in mediating the anabolic effects.[18][19]

Key Signaling Pathways

The anabolic effects of TBA and E2 are mediated through a network of signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Figure 1: Simplified signaling pathway for the synergistic action of TBA and E2 on muscle growth.

Experimental Protocols

The following section outlines a generalized experimental protocol for investigating the effects of TBA and E2 implants in cattle, based on methodologies reported in the cited literature.

Animal Model and Treatment Administration

-

Animals: Yearling beef steers are commonly used.[1][5] Animals are typically blocked by initial body weight and randomly assigned to treatment groups.[3][7]

-

Treatment Groups: A common design includes a non-implanted control group and one or more implant-treated groups.[1][3][5]

-

Implant Composition and Administration: Commercially available implants containing varying doses of TBA and E2 are used. For example, implants may contain 100-200 mg of TBA and 14-28 mg of estradiol.[1] The implants are administered subcutaneously in the middle third of the ear.[1][20]

Data and Sample Collection

-

Growth Performance: Individual animal weights are recorded at regular intervals (e.g., every 28-35 days) to calculate ADG.[7][20] Feed intake is monitored to determine feed efficiency.[1][4]

-

Blood Sampling: Blood samples are collected via jugular venipuncture at specified time points throughout the study.[5][21] Serum is harvested for analysis of hormones (e.g., IGF-1, estradiol, trenbolone metabolites) and metabolites.[1][21]

-

Muscle Biopsies: Muscle biopsy samples can be collected from the longissimus dorsi muscle to assess changes in gene and protein expression.[8][18]

Laboratory Analyses

-

Hormone and Metabolite Assays: Serum concentrations of hormones and metabolites are determined using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[1][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the analysis of steroid metabolites.[21][22]

-

Gene Expression Analysis: Real-time quantitative PCR (RT-qPCR) is used to measure the mRNA levels of target genes (e.g., IGF-1, AR, ER) in muscle tissue.[8][11]

-

In Vitro Cell Culture: Bovine satellite cells can be isolated from muscle biopsies and cultured to study the direct effects of TBA and E2 on proliferation and protein metabolism.[12][13][15]

Figure 2: A generalized experimental workflow for studying the effects of TBA and E2 in cattle.

Conclusion

The synergistic action of trenbolone acetate and estradiol provides a powerful tool for enhancing muscle growth and feed efficiency in beef cattle. This effect is the result of a multi-faceted mechanism involving the modulation of the IGF-1 axis, activation of satellite cells, and a favorable shift in protein metabolism towards net synthesis. A thorough understanding of these underlying molecular pathways is crucial for the development of new and improved growth-promoting technologies and for addressing questions regarding the application of these compounds in animal agriculture. Further research is warranted to fully elucidate the complex interactions between these hormones and their downstream signaling networks.

References

- 1. academic.oup.com [academic.oup.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Effect of a combined trenbolone acetate and estradiol implant on feedlot performance, carcass characteristics, and carcass composition of feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of an implant of trenbolone acetate and estradiol on growth, feed efficiency, and carcass composition of Holstein and beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Skeletal muscle protein metabolism and serum growth hormone, insulin, and cortisol concentrations in growing steers implanted with estradiol-17 beta, trenbolone acetate, or estradiol-17 beta plus trenbolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effects of a combined implant of trenbolone acetate and oestradiol-17 beta on protein and energy metabolism in growing beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of repeated administration of combination trenbolone acetate and estradiol implants on growth, carcass traits, and beef quality of long-fed Holstein steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of implants of trenbolone acetate, estradiol, or both, on muscle insulin-like growth factor-I, insulin-like growth factor-I receptor, estrogen receptor-{alpha}, and androgen receptor messenger ribonucleic acid levels in feedlot steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. extension.okstate.edu [extension.okstate.edu]

- 11. experts.umn.edu [experts.umn.edu]

- 12. PSI-15 Determining the molecular mechanism through which estradiol and trenbolone acetate improve skeletal muscle growth in beef cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Roles of IGF-I and the estrogen, androgen and IGF-I receptors in estradiol-17beta- and trenbolone acetate-stimulated proliferation of cultured bovine satellite cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of trenbolone acetate on protein synthesis and degradation rates in fused bovine satellite cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. researchgate.net [researchgate.net]

- 18. Chronic exposure to anabolic steroids induces the muscle expression of oxytocin and a more than fiftyfold increase in circulating oxytocin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. journals.physiology.org [journals.physiology.org]

- 20. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 21. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 22. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Trenbolone Acetate in Beef Cattle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic fate of trenbolone (B1683226) acetate (B1210297) (TBA) in beef cattle. TBA is a potent synthetic anabolic steroid widely used in the beef industry to enhance growth promotion and feed efficiency.[1][2][3] Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for ensuring food safety, assessing environmental impact, and advancing drug development in animal health.

Absorption and Distribution

Following subcutaneous implantation in the ear, trenbolone acetate is rapidly hydrolyzed by esterases to its biologically active form, 17β-trenbolone.[1][4] This active metabolite is then absorbed into the systemic circulation. The implant is designed for slow and sustained release of the compound.[3]

17β-trenbolone is the primary active metabolite found in muscle tissue, where it exerts its anabolic effects.[2][5] Conversely, the liver primarily contains the metabolite 17α-trenbolone.[1][5] Residue levels of trenbolone and its metabolites are generally highest in the liver and kidney, followed by fat, with the lowest concentrations found in muscle tissue.[3][5]

Metabolism

The metabolism of trenbolone acetate in beef cattle involves a series of enzymatic conversions, primarily occurring in the liver. The initial hydrolysis of TBA to 17β-trenbolone is followed by oxidation and reduction reactions. The key metabolites are:

-

17β-trenbolone: The most biologically active metabolite, responsible for the anabolic effects in muscle.[4]

-

17α-trenbolone: The major metabolite found in excreta (urine and feces) and liver.[5][6][7] It is considered less biologically active than the 17β epimer.

-

Trendione: An oxidized metabolite of both 17β- and 17α-trenbolone.[6]

In vitro studies using bovine liver microsomes have demonstrated that hepatic mono-oxygenases can generate reactive metabolites that can bind to microsomal proteins.[8]

Below is a diagram illustrating the primary metabolic pathway of trenbolone acetate in beef cattle.

Excretion

The primary route of excretion for trenbolone metabolites is through both urine and feces.[6][9] The predominant metabolite found in both urine and feces is 17α-trenbolone.[6][7] In urine, trenbolone metabolites are primarily present as conjugates (glucuronides and sulfates), which increases their water solubility and facilitates excretion.[6] Studies have shown that 17α-trenbolone accounts for a significant majority of the total trenbolone excreted.[6]

Quantitative Data on Metabolite Distribution

The following tables summarize the concentrations of trenbolone acetate metabolites found in various tissues and excreta from implanted beef cattle.

Table 1: Concentration of Trenbolone Metabolites in Tissues

| Tissue | Metabolite | Mean Concentration | Reference(s) |

| Liver | 17α-trenbolone | 4.3 ± 2.3 ng/g | [5] |

| Muscle | 17β-trenbolone | < 0.4 ng/g | [5] |

| Serum | 17β-trenbolone | 240 ± 36 pg/mL | [6] |

| Serum | 17α-trenbolone | 26 pg/mL (in 21% of samples) | [6] |

Table 2: Concentration and Percentage of Trenbolone Metabolites in Excreta

| Matrix | Metabolite | Percentage of Total Metabolites | Mean Concentration | Reference(s) |

| Urine | 17α-trenbolone | 86.6 ± 8.4% | - | [6] |

| Feces | 17α-trenbolone | 95.3 ± 5.5% | 5.9 ± 0.37 ng/g | [6][9] |

Experimental Protocols for Metabolite Analysis

The analysis of trenbolone acetate and its metabolites in biological matrices is a multi-step process that requires sensitive and specific analytical techniques. A general workflow is outlined below.

Sample Preparation and Extraction

-

Homogenization: Tissue samples (muscle, liver) are homogenized to ensure uniformity.[10]

-

Extraction: The homogenized tissue or liquid matrix (urine, serum) is extracted with an organic solvent such as acetonitrile.[11][12][13] This step aims to separate the analytes from the bulk of the matrix.

-

Defatting: For fatty tissues, a defatting step using a non-polar solvent like hexane (B92381) is often employed to remove lipids that can interfere with subsequent analysis.[12]

-

Enzymatic Hydrolysis: For urine samples, enzymatic hydrolysis with β-glucuronidase/sulfatase is performed to cleave the conjugated metabolites, releasing the free steroid for analysis.[14][15]

Cleanup

Solid-Phase Extraction (SPE) is a crucial step to remove interfering substances and concentrate the analytes.[11][13] C18 and silica-based cartridges are commonly used.[11][13] The sample extract is loaded onto the SPE cartridge, washed with a weak solvent to remove impurities, and then the analytes are eluted with a stronger solvent.[12]

Analytical Determination

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of trenbolone metabolites.[9][11][16] This technique offers high sensitivity and specificity. Reversed-phase C18 columns are typically used for chromatographic separation.[11][12]

The following diagram illustrates a typical experimental workflow for the analysis of trenbolone metabolites.

Signaling Pathways in Muscle Growth

The anabolic effects of trenbolone in bovine skeletal muscle are mediated through complex signaling pathways. One key mechanism involves the activation of the androgen receptor. Recent research has also highlighted the role of the Wnt/β-catenin signaling pathway in myogenesis.

Trenbolone has been shown to enhance myogenic differentiation by increasing the cellular levels of β-catenin.[17] Trenbolone treatment can lead to the formation of a complex between the androgen receptor and β-catenin.[17] This stabilization of β-catenin enhances its transcriptional activity, promoting the expression of genes involved in muscle development.[17]

The diagram below outlines the proposed signaling pathway for trenbolone-mediated muscle growth.

Conclusion

The metabolic fate of trenbolone acetate in beef cattle is a well-characterized process involving rapid hydrolysis to the active metabolite 17β-trenbolone, followed by metabolism primarily to 17α-trenbolone, which is then excreted. The distribution of these metabolites varies across different tissues, with the highest concentrations typically found in the liver and the lowest in muscle. The anabolic effects of trenbolone are mediated through the androgen receptor and involve the β-catenin signaling pathway, leading to enhanced muscle growth. The analytical methods for detecting and quantifying trenbolone residues are robust, relying on chromatographic separation and mass spectrometric detection. This comprehensive understanding is essential for regulatory oversight, ensuring food safety, and for the continued development of safe and effective growth-promoting agents in the beef industry.

References

- 1. fao.org [fao.org]

- 2. fao.org [fao.org]

- 3. The absorption, distribution and excretion of anabolic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Distribution of trenbolone residues in liver and various muscle groups of heifers that received multiple implants at the recommended site of application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Identification of Metabolites of Trenbolone Acetate in Androgenic Runoff from a Beef Feedlot - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of trenbolone: study of the formation of covalently bound residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Detection of trenbolone residues in meat by thin layer chromatography and fluorimetry (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jfda-online.com [jfda-online.com]

- 13. Identification and quantitation of trenbolone in bovine tissue by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of Trenbolone Metabolites Using Hydrogen Isotope Ratio Mass Spectrometry and Liquid Chromatography/High Accuracy/High Resolution Mass Spectrometry for Doping Control Analysis [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Characterization of trenbolone acetate and estradiol metabolite excretion profiles in implanted steers | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 17. Trenbolone enhances myogenic differentiation by enhancing β-catenin signaling in muscle-derived stem cells of cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Estradiol in Revalor® Implants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of estradiol (B170435) when administered to cattle via Revalor® implants. The information compiled herein is intended to serve as a valuable resource for professionals engaged in animal health research, drug development, and related scientific disciplines. This document details the available pharmacokinetic data, outlines common experimental methodologies, and illustrates the key signaling pathways involved in estradiol's mechanism of action as a growth promotant in bovine species.

Introduction to Revalor® Implants and Estradiol

Revalor® is a widely utilized brand of hormonal implants in the beef industry, designed to enhance growth rate and improve feed efficiency in cattle.[1][2] These implants contain a combination of an estrogenic agent, typically estradiol (E2) or an ester thereof, and a progestin, trenbolone (B1683226) acetate (B1210297) (TBA). Estradiol, a naturally occurring estrogen, plays a crucial role in the growth-promoting effects of these implants. Its administration has been shown to increase circulating levels of growth hormone (GH) and insulin-like growth factor-1 (IGF-1), both of which are key mediators of muscle growth.[3] Furthermore, estradiol has been demonstrated to have direct effects on skeletal muscle cells, promoting their proliferation and protein synthesis.

Revalor® implants are available in various formulations, each with a specific dose of estradiol and TBA, and some featuring controlled-release technologies to extend their duration of action.[4][5][6][7] Understanding the pharmacokinetic profile of estradiol from these implants is essential for optimizing their use and ensuring animal welfare and food safety.

Pharmacokinetics of Estradiol from Revalor® Implants

The pharmacokinetic profile of estradiol from Revalor® implants is characterized by a sustained release of the hormone over an extended period. While comprehensive pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life for each specific Revalor® formulation are not extensively published in publicly available literature, several studies have reported serum estradiol concentrations in cattle following implantation. These data provide valuable insights into the release kinetics of estradiol from these implants.

Table 1: Summary of Serum Estradiol Concentrations in Cattle Following Revalor® Implantation

| Implant Formulation | Estradiol Dose | Animal Model | Study Duration | Serum Estradiol Concentrations (pg/mL) | Reference(s) |

| Revalor®-S | 24 mg | Holstein Steers | 117 days | Implanted group showed higher but not statistically different levels compared to control. | [8] |

| Revalor®-XS | 40 mg | Finishing Beef Steers | Not Specified | Serum E2 concentrations were greater in implanted steers by day 27. | [9] |

| Component TE-IS (80 mg TBA + 16 mg E2) followed by Component TE-S (120 mg TBA + 24 mg E2) | 16 mg then 24 mg | Holstein Steers | 186 days | Peak serum E2 of ~18.1 pg/mL at day 28. | [10] |

| Revalor®-200 | 20 mg | Crossbred Beef Steers | 213 days | Elevated serum E2 levels observed following implantation. | [4] |

| Revalor®-XR | 20 mg | Crossbred Beef Steers | 213 days | Delayed release of estradiol compared to non-coated implants. | [4] |

Note: This table presents a summary of available data. Direct comparison between studies should be made with caution due to differences in experimental design, animal breeds, and analytical methods.

The data indicate that following implantation, serum estradiol concentrations rise above baseline levels and are maintained at an elevated level for a prolonged period, consistent with the intended slow-release mechanism of the implants. Formulations with controlled-release coatings, such as Revalor®-XS and Revalor®-XR, are designed to provide a biphasic or extended release profile, with an initial release followed by a second release phase or a more constant release over a longer duration.[4][9]

Experimental Protocols for Pharmacokinetic Studies

The evaluation of estradiol pharmacokinetics from implants in cattle involves a series of well-defined experimental procedures. A typical study design is outlined below.

Animal Model and Husbandry

-

Species and Breed: Studies are typically conducted in the target species, primarily beef cattle (e.g., steers and heifers of various breeds).[4][8][10]

-

Housing and Diet: Animals are housed in conditions that mimic commercial production settings, such as feedlots, and are provided with a standardized diet and ad libitum access to water.

-

Acclimation: A suitable acclimation period is allowed before the commencement of the study to minimize stress and ensure physiological stability.

Implant Administration

-

Implantation Site: Revalor® implants are administered subcutaneously on the posterior aspect of the ear.[2]

-

Dosage: The specific Revalor® formulation and corresponding estradiol dose are administered according to the study protocol.

Blood Sampling

-

Frequency and Duration: Blood samples are collected at predetermined time points before and after implantation. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include samples taken on days 0 (pre-implantation), 2, 14, 28, 56, 84, and 112, and may extend for the entire duration of the implant's intended efficacy.[4][10]

-

Sample Collection and Processing: Blood is collected via jugular venipuncture into appropriate tubes. Serum or plasma is then separated by centrifugation and stored frozen (e.g., at -20°C or -80°C) until analysis.

Analytical Methodology

The quantification of the very low physiological and post-implantation concentrations of estradiol in bovine serum or plasma requires highly sensitive and specific analytical methods. The two most common methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Principle: RIA is a competitive binding assay where a known quantity of radiolabeled estradiol competes with the unlabeled estradiol in the sample for a limited number of antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of estradiol in the sample.

-

Sample Preparation: This often involves a solvent extraction step (e.g., with diethyl ether) to separate estradiol from the serum matrix.[11][12]

-

Assay Procedure: The extracted sample is incubated with a specific anti-estradiol antibody and a radiolabeled estradiol tracer (e.g., ³H-estradiol). After incubation, the antibody-bound and free estradiol are separated (e.g., using charcoal or a second antibody), and the radioactivity in one of the fractions is measured.

-

Validation: The assay must be validated for parameters such as specificity (cross-reactivity with other steroids), sensitivity (lower limit of quantification), accuracy, and precision.[13]

-

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It is considered a gold-standard method for steroid hormone analysis.

-

Sample Preparation: Sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.[11][14] Derivatization may be used to enhance ionization efficiency.

-

Chromatographic Separation: The extracted sample is injected into an HPLC or UPLC system, where estradiol is separated from other components on a reversed-phase column.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. Estradiol is ionized (typically using electrospray ionization - ESI), and specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) are monitored for quantification. For estradiol in negative ion mode, a common precursor ion is m/z 271.[15]

-

Validation: The method is rigorously validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, selectivity, matrix effects, and stability.[11]

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for a pharmacokinetic study of estradiol implants and the logical process of analytical method selection.

Experimental workflow for a pharmacokinetic study of estradiol implants in cattle.

Decision-making process for selecting an analytical method for estradiol quantification.

Signaling Pathways of Estradiol in Bovine Muscle Growth

Estradiol promotes muscle growth in cattle through both genomic and non-genomic signaling pathways. These pathways ultimately lead to increased protein synthesis and decreased protein degradation in skeletal muscle cells.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of estradiol to its intracellular estrogen receptors (ERα and ERβ), which are present in bovine skeletal muscle.[16] This ligand-receptor complex then translocates to the nucleus, where it acts as a transcription factor, binding to estrogen response elements (EREs) on the DNA and modulating the expression of target genes. This can lead to an increased expression of growth factors like IGF-1.

Non-Genomic Signaling Pathway

Estradiol can also elicit rapid, non-genomic effects by binding to membrane-associated estrogen receptors, including a G protein-coupled estrogen receptor (GPER1).[17] This initiates intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways. These pathways can, in turn, influence protein synthesis and cell proliferation. There is evidence that GPER1, matrix metalloproteinases (MMP2/9), and heparin-binding EGF-like growth factor (hbEGF) are involved in estradiol-stimulated protein synthesis in bovine satellite cells.[17]

Simplified signaling pathways of estradiol in bovine skeletal muscle cells.

Conclusion

The use of Revalor® implants containing estradiol is an effective strategy for enhancing growth performance in beef cattle. The pharmacokinetic profile of estradiol from these implants is characterized by a sustained release that maintains elevated serum concentrations, thereby stimulating anabolic pathways. While detailed public data on classical pharmacokinetic parameters are limited, the available serum concentration data, coupled with an understanding of the underlying experimental protocols and signaling mechanisms, provide a robust framework for researchers and drug development professionals. Future research focusing on detailed pharmacokinetic modeling of estradiol from various controlled-release formulations will further refine our understanding and optimize the use of these important animal health products.

References

- 1. depts.ttu.edu [depts.ttu.edu]

- 2. msd-animal-health.com [msd-animal-health.com]

- 3. merck-animal-health-usa.com [merck-animal-health-usa.com]

- 4. Evaluation of coated steroidal implants containing trenbolone acetate and estradiol-17β on live performance, carcass traits, and sera metabolites in finishing steers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. merck-animal-health.ca [merck-animal-health.ca]

- 7. merck-animal-health.ca [merck-animal-health.ca]

- 8. newprairiepress.org [newprairiepress.org]

- 9. researchgate.net [researchgate.net]

- 10. Effects of steroidal implants on feedlot performance, carcass characteristics, and serum and meat estradiol-17β concentrations of Holstein steers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. researchgate.net [researchgate.net]

- 13. Validation of radioimmunoassay for estradiol-17 beta by isotope dilution-mass spectrometry and by a test of radiochemical purity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Quantitation of Estradiol and Testosterone in Serum Using LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 16. Estrogen receptor in bovine skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of G protein-coupled estrogen receptor-1 in estradiol 17β-induced alterations in protein synthesis and protein degradation rates in fused bovine satellite cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Revalor® on Nitrogen Retention in Heifers: A Technical Guide

An in-depth examination of the physiological and molecular mechanisms by which Revalor®, a combination anabolic implant of trenbolone (B1683226) acetate (B1210297) and estradiol (B170435), enhances nitrogen retention in heifers, thereby promoting muscle growth and improving feed efficiency.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the effects of Revalor® on nitrogen metabolism in heifers. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways.

Executive Summary

Revalor® implants, containing the synthetic androgen trenbolone acetate (TBA) and the natural estrogen estradiol (E2), are widely utilized in the beef industry to enhance growth performance. The primary mechanism behind this enhanced growth is a significant improvement in nitrogen retention. Anabolic steroids, in general, stimulate a positive nitrogen balance by increasing the rate of protein synthesis and decreasing the rate of protein degradation in muscle tissue. This results in a greater accretion of lean muscle mass. Specifically, TBA has been shown to significantly increase nitrogen retention in heifers, primarily by reducing urinary nitrogen excretion. The combination of TBA and E2 in Revalor® is believed to have a synergistic effect on these processes, leading to improved growth rates and feed efficiency.

Quantitative Data on Nitrogen Retention

The following table summarizes the findings of a study investigating the effects of trenbolone acetate on nitrogen balance in beef heifers. While this study used TBA alone, it provides valuable insight into the core effects of the androgenic component of Revalor®.

Table 1: The Effect of Trenbolone Acetate on Nitrogen Balance in Beef Heifers [1]

| Parameter | Control | Trenbolone Acetate |

| Nitrogen Intake ( g/day ) | 100.3 | 102.5 |

| Fecal Nitrogen ( g/day ) | 30.1 | 31.8 |

| Urinary Nitrogen ( g/day ) | 48.2 | 36.7 |

| Nitrogen Retention ( g/day ) | 22.0 | 34.0 |

| Nitrogen Retention (% of Intake) | 21.9 | 33.2 |

Data from a study on Hereford × Friesian heifers weighing approximately 365 kg. The treated group was implanted with 300 mg of trenbolone acetate at the beginning of a 60-day trial period.[1]

Experimental Protocols

A typical nitrogen balance study to evaluate the effects of an anabolic implant like Revalor® in heifers involves the following key steps:

Animal Selection and Acclimation

-

Animals: A cohort of uniform heifers (e.g., similar age, weight, and breed) is selected.

-

Acclimation: The heifers are acclimated to the experimental diet and housing conditions for a period of at least two weeks before the start of the trial. This helps to minimize stress and ensure stable feed intake.

Housing and Feeding

-

Metabolic Crates: To accurately measure nitrogen intake and excretion, heifers are housed in individual metabolic crates. These crates are designed to allow for the separate collection of feces and urine.

-

Diet: A total mixed ration (TMR) with a known and consistent nitrogen content is provided. Feed intake is carefully monitored and recorded daily.

Experimental Design

-

Treatment Groups: Heifers are randomly assigned to a control group (no implant) and a treatment group (implanted with Revalor®).

-

Implantation: The Revalor® implant is administered subcutaneously on the back of the ear at the beginning of the experimental period.

Sample Collection and Analysis

-

Collection Period: A collection period of 7-10 days is typical for a nitrogen balance trial.

-

Feed and Refusals: Daily samples of the feed offered and any feed refused are collected and analyzed for nitrogen content to determine precise nitrogen intake.

-

Feces and Urine: Total fecal and urinary output is collected daily for each heifer. The daily collections are weighed, and representative subsamples are taken for nitrogen analysis. Urine is often collected into containers with an acid preservative to prevent nitrogen loss due to volatilization.

-

Nitrogen Analysis: The nitrogen content of feed, refusals, feces, and urine is determined using methods such as the Kjeldahl method or Dumas combustion.

Calculation of Nitrogen Balance

Nitrogen retention is calculated using the following formula:

Nitrogen Retention = Nitrogen Intake - (Fecal Nitrogen + Urinary Nitrogen)

Signaling Pathways and Mechanisms of Action

The anabolic effects of trenbolone acetate and estradiol are mediated through complex signaling pathways that ultimately converge to increase protein synthesis and decrease protein degradation in skeletal muscle.

Androgen and Estrogen Receptor Activation

Both trenbolone acetate and estradiol exert their effects by binding to their respective intracellular receptors, the Androgen Receptor (AR) and the Estrogen Receptor (ER).

PI3K/Akt/mTOR Signaling Pathway

A key pathway stimulated by both androgen and estrogen receptor activation, leading to increased protein synthesis, is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway.

Activation of this pathway leads to the phosphorylation of key downstream targets that promote the initiation and elongation stages of protein synthesis. Simultaneously, Akt activation inhibits key mediators of muscle protein breakdown, such as the Forkhead box O (FOXO) transcription factors, further contributing to a net positive protein balance.

Experimental Workflow for a Nitrogen Balance Study

The following diagram illustrates the typical workflow of a nitrogen balance experiment designed to assess the impact of Revalor® in heifers.

Conclusion

The administration of Revalor® implants in heifers leads to a significant improvement in nitrogen retention, a key driver of enhanced muscle growth and feed efficiency. This effect is a result of the synergistic action of trenbolone acetate and estradiol, which modulate complex intracellular signaling pathways to increase protein synthesis and decrease protein degradation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development in the field of anabolic growth promotants in livestock.

References

An In-depth Technical Guide to the Cellular Mechanisms of Revalor in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Revalor®, a widely utilized growth promotant in the beef industry, is a combination of the synthetic androgen, trenbolone (B1683226) acetate (B1210297) (TBA), and the natural estrogen, estradiol (B170435) (E2). Its profound effects on muscle hypertrophy and protein accretion are orchestrated through a complex interplay of genomic and non-genomic signaling pathways. This technical guide elucidates the core cellular mechanisms by which Revalor enhances protein synthesis, providing a comprehensive overview for research and development professionals. The primary modes of action involve the synergistic activation of androgen and estrogen receptors, leading to the modulation of key signaling cascades, including the IGF-1/PI3K/Akt/mTOR pathway, and influencing the activity of satellite cells, the resident stem cells of skeletal muscle.

Core Components and Their Primary Receptors

Revalor's anabolic effects are a result of the combined actions of its two components:

-

Trenbolone Acetate (TBA): A potent synthetic analog of testosterone, TBA exerts its effects primarily through binding to the Androgen Receptor (AR) .[1][2] The activated AR acts as a ligand-inducible transcription factor, translocating to the nucleus to regulate the expression of genes involved in muscle growth and protein synthesis.[3][4]

-

Estradiol (E2): The primary female sex hormone, E2's influence on skeletal muscle is predominantly mediated by Estrogen Receptor Alpha (ERα) .[5][6] Similar to the AR, the E2-ERα complex can modulate gene expression. Furthermore, ERα is crucial for maintaining muscle strength and integrity.

Key Cellular Mechanisms of Action

The anabolic effects of Revalor are not attributable to a single mechanism but rather a convergence of multiple cellular events.

Genomic Signaling: Transcriptional Regulation of Myogenesis

The classical, or genomic, signaling pathway involves the direct regulation of gene expression by the activated AR and ERα.

-

Androgen Receptor (AR) Signaling: Upon binding TBA, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. This complex then binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting a host of co-regulators to initiate transcription.[4] Target genes regulated by AR in skeletal muscle include those involved in myoblast proliferation and differentiation.[3]

-

Estrogen Receptor Alpha (ERα) Signaling: E2 binding to ERα initiates a similar cascade of events, leading to the regulation of genes crucial for muscle function and repair. ERα signaling has been shown to be essential for satellite cell proliferation and engraftment.[7]

Non-Genomic Signaling: Rapid, Membrane-Initiated Events

Both androgens and estrogens can elicit rapid cellular responses that are independent of gene transcription. These non-genomic actions are often initiated by receptors located at the cell membrane.

-

AR-Mediated Rapid Signaling: A subpopulation of ARs is localized to the cell membrane and can, upon TBA binding, rapidly activate intracellular signaling cascades. This includes the activation of tyrosine kinase c-Src, which in turn can trigger the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway.[8][9] This rapid signaling can lead to changes in intracellular calcium levels and the activation of other kinases, ultimately influencing protein synthesis.[8]

-

ERα-Mediated Rapid Signaling: Membrane-associated ERα can also initiate rapid signaling. E2 has been shown to activate the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway in a non-genomic manner, contributing to cell survival and growth.[10][11][12]

Modulation of Key Anabolic Signaling Pathways

Revalor exerts a significant influence on the central signaling pathways that govern muscle protein synthesis and hypertrophy.

-

The IGF-1/PI3K/Akt/mTOR Pathway: Insulin-like Growth Factor 1 (IGF-1) is a potent stimulator of muscle growth. Revalor administration has been shown to increase circulating levels of IGF-1. The binding of IGF-1 to its receptor (IGF-1R) initiates a phosphorylation cascade that activates the PI3K/Akt/mTOR pathway.

-

PI3K/Akt: Activated Akt (also known as Protein Kinase B) promotes protein synthesis by phosphorylating and inactivating glycogen (B147801) synthase kinase 3 beta (GSK3β) and by activating the mTOR complex 1 (mTORC1).

-

mTORC1: This complex is a master regulator of protein synthesis. It phosphorylates and activates S6 kinase 1 (S6K1) and inhibits the translation inhibitor 4E-binding protein 1 (4E-BP1), leading to an increase in the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery. Androgens have been shown to activate the PI3K/Akt pathway through a direct interaction of the AR with the p85 regulatory subunit of PI3K.[4]

-

-

Inhibition of Myostatin: Myostatin is a member of the transforming growth factor-beta (TGF-β) superfamily and a potent negative regulator of muscle growth. Androgens have been shown to decrease the expression of myostatin, thereby removing this inhibitory brake on muscle development.[13] Studies have shown that a reduction in myostatin expression is associated with muscle hypertrophy.[14]

Impact on Satellite Cells

Satellite cells are quiescent muscle stem cells that are crucial for muscle repair and hypertrophy. Revalor's components influence the activity of these cells.

-

TBA and Satellite Cell Proliferation: Androgens can promote the proliferation of satellite cells, increasing the pool of myoblasts available for fusion with existing muscle fibers, which contributes to muscle fiber hypertrophy.[15]

-

E2 and Satellite Cell Maintenance: Estradiol is essential for the maintenance of the satellite cell pool. E2 deficiency leads to a reduction in satellite cell numbers, impairing the muscle's regenerative capacity.[16][17] E2 promotes satellite cell activation and proliferation, which is critical for muscle repair following injury.[18]

Quantitative Data on the Effects of Revalor and its Components

The following tables summarize key quantitative data from studies investigating the effects of trenbolone acetate, estradiol, and their combination on muscle growth and protein metabolism.

| Parameter | Treatment | Species/Model | Result | Reference |

| Protein Metabolism | ||||

| Ratio of Protein Deposition to Protein Synthesis | Trenbolone Acetate + Estradiol | Beef Steers | Increased to 0.08-0.10 (from 0.05 in controls) | [19] |

| Satellite Cells | ||||

| Satellite Cell Pool | Estradiol Deficiency (Ovariectomy) | Mice | 33% reduction in satellite cell numbers | [16] |

| Satellite Cell Number | Estradiol Treatment | Ovariectomized Mice | 41-43% higher satellite cell number compared to placebo | [17] |

| Myogenesis | ||||

| Myotube Formation | Trenbolone (10 nM) | Bovine Muscle-Derived Stem Cells | Increased from 5.7% to 13.6% | [20] |

| Gene Expression | ||||

| Myostatin mRNA | Heavy-Resistance Strength Training | Humans | 37% decrease | [21][22] |

Signaling Pathways and Experimental Workflows

Visualizing the Signaling Cascades

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in Revalor's mechanism of action.

Caption: Genomic signaling pathway of Revalor's components.

Caption: Non-genomic signaling pathways initiated by Revalor.

Caption: The central IGF-1/PI3K/Akt/mTOR anabolic signaling cascade.

Caption: A typical experimental workflow to study Revalor's effects.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to investigate the cellular effects of Revalor.

Muscle Biopsy for Protein and Gene Expression Analysis

-

Objective: To obtain skeletal muscle tissue for subsequent molecular analysis.

-

Procedure (Bovine Model):

-

The animal is restrained, and the biopsy site (e.g., longissimus dorsi muscle) is shaved and sterilized.

-

Local anesthetic is administered.

-

A small incision is made through the skin and fascia.

-

A specialized biopsy needle (e.g., Bergstrom needle) is inserted into the muscle to collect a small tissue sample.

-

The sample is immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.

-

Measurement of Muscle Protein Fractional Synthesis Rate (FSR)

-

Objective: To quantify the rate of new protein synthesis in muscle tissue.

-

Procedure (Stable Isotope Tracer Infusion):

-

A primed, continuous intravenous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine or L-[1-¹³C]leucine) is administered.

-

Muscle biopsies are collected at two time points during the infusion (e.g., at 2 and 6 hours).

-

The incorporation of the labeled amino acid into muscle protein is measured using gas chromatography-mass spectrometry (GC-MS) or gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).

-

The FSR is calculated based on the increase in isotopic enrichment in the protein-bound amino acid pool over time, relative to the precursor pool enrichment.

-

Western Blotting for Signaling Protein Phosphorylation

-

Objective: To assess the activation state of key signaling proteins (e.g., Akt, S6K1).

-

Procedure:

-

Frozen muscle tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

The intensity of the phosphorylated protein band is normalized to the total protein band to determine the relative phosphorylation level.

-

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

-

Objective: To measure the mRNA levels of target genes (e.g., IGF-1, myostatin).

-

Procedure:

-

Total RNA is extracted from frozen muscle tissue.

-

The quality and quantity of the RNA are assessed.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

The qPCR reaction is performed using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.

-

The amplification of the target gene is monitored in real-time.

-

The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene.

-

Immunohistochemistry (IHC) for Muscle Fiber Analysis

-

Objective: To visualize and quantify muscle fiber types and cross-sectional area (CSA).

-

Procedure:

-

Frozen muscle samples are sectioned using a cryostat.

-

The sections are fixed and permeabilized.

-

Sections are incubated with primary antibodies that specifically recognize different myosin heavy chain (MyHC) isoforms (e.g., MyHC I, MyHC IIa, MyHC IIx).

-

After washing, sections are incubated with fluorescently labeled secondary antibodies.

-

The sections are imaged using a fluorescence microscope.

-

Image analysis software is used to quantify the number and CSA of each fiber type.

-

Conclusion

The anabolic effects of Revalor on skeletal muscle are the result of a multifaceted and synergistic interplay between its androgenic and estrogenic components. Through both genomic and non-genomic mechanisms, trenbolone acetate and estradiol converge on key regulatory nodes of protein metabolism. They enhance the activity of the potent IGF-1/PI3K/Akt/mTOR signaling pathway, a central driver of protein synthesis, while simultaneously mitigating the inhibitory effects of myostatin. Furthermore, their influence on the proliferation and maintenance of the satellite cell pool ensures the necessary cellular machinery for muscle growth and repair. A thorough understanding of these intricate cellular mechanisms is paramount for the development of novel strategies to enhance muscle growth in both agricultural and clinical settings. This guide provides a foundational framework for researchers and professionals seeking to delve deeper into the molecular underpinnings of Revalor's powerful anabolic actions.

References

- 1. Understanding the Effects of Trenbolone Acetate, Polyamine Precursors, and Polyamines on Proliferation, Protein Synthesis Rates, and the Abundance of Genes Involved in Myoblast Growth, Polyamine Biosynthesis, and Protein Synthesis in Murine Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trenbolone acetate - Wikipedia [en.wikipedia.org]

- 3. Expression of androgen receptor target genes in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgens and skeletal muscle: cellular and molecular action mechanisms underlying the anabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skeletal muscle action of estrogen receptor α is critical for the maintenance of mitochondrial function and metabolic homeostasis in females - PMC [pmc.ncbi.nlm.nih.gov]

- 6. imrpress.com [imrpress.com]

- 7. Estradiol deficiency as a consequence of aging contributes to the depletion of the satellite cell pool in female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evidence for a Non-Genomic Action of Testosterone in Skeletal Muscle Which may Improve Athletic Performance: Implications for the Female Athlete - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-genomic Actions of Androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Estradiol modulates myosin regulatory light chain phosphorylation and contractility in skeletal muscle of female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Estradiol Activates PI3K/Akt/GSK3 Pathway Under Chronic Neurodegenerative Conditions Triggered by Perinatal Asphyxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. erc.bioscientifica.com [erc.bioscientifica.com]

- 14. Relation between extent of myostatin depletion and muscle growth in mature mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Testosterone and trenbolone enanthate increase mature myostatin protein expression despite increasing skeletal muscle hypertrophy and satellite cell number in rodent muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Estradiol deficiency reduces the satellite cell pool by impairing cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Estradiol Affects Skeletal Muscle Mass, Strength and Satellite Cells Following Repeated Injuries - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Estrogen influences satellite cell activation and proliferation following downhill running in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The effects of a combined implant of trenbolone acetate and oestradiol-17 beta on protein and energy metabolism in growing beef steers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Trenbolone enhances myogenic differentiation via enhancing β-catenin signaling in muscle-derived stem cells of cattle - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Myostatin gene expression is reduced in humans with heavy-resistance strength training: a brief communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hormonal Cascade Initiated by Revalor Implantation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Revalor® is a widely utilized steroidal implant in the beef cattle industry designed to enhance growth rate and improve feed efficiency.[1][2][3] This is achieved through the synergistic action of its two active components: trenbolone (B1683226) acetate (B1210297) (TBA), a synthetic androgen, and estradiol (B170435) (E2), a natural estrogen.[1][2][3] Implantation of Revalor initiates a complex hormonal cascade that leads to significant physiological changes, primarily impacting muscle growth and nutrient metabolism. This technical guide provides a comprehensive overview of this cascade, from the initial release of hormones to the downstream molecular and physiological effects.

Pharmacokinetics of Revalor Implants

Revalor implants are administered subcutaneously in the ear, providing a slow and sustained release of TBA and E2.[1][4] Different formulations of Revalor (e.g., Revalor-S, Revalor-200, Revalor-XS) contain varying doses of these hormones and are designed for different stages of the production cycle.[2][5][6] The extended-release formulations, such as Revalor-XS, utilize a polymer coating on some pellets to provide a biphasic release, with an initial dose followed by a second dose approximately 70-80 days later.[7][8]

Serum Hormone Concentrations Post-Implantation

Upon implantation, TBA is rapidly hydrolyzed to its active metabolite, 17β-trenbolone (17β-TBOH).[9] Studies have consistently demonstrated a significant increase in serum concentrations of both 17β-TBOH and E2 in implanted cattle compared to non-implanted controls.

Table 1: Serum Hormone and Metabolite Concentrations in Steers Following Revalor Implantation

| Time Post-Implantation | 17β-Trenbolone (pg/mL) | Estradiol (pg/mL) |

| Day 1 | 450 ± 130 | - |

| Day 112 | 180 ± 95 | - |

| Mean over 112 days | 240 ± 36 | - |

Data adapted from a study on steers implanted with a combination of trenbolone acetate and estradiol.[9] Note: Estradiol data was not provided in a comparable format in this specific study.

The Molecular Cascade: Receptor Binding and Signaling

The anabolic effects of Revalor are mediated through the binding of its active components to specific intracellular receptors in target tissues, primarily skeletal muscle.

Androgen and Estrogen Receptors in Bovine Skeletal Muscle

Bovine skeletal muscle contains both androgen receptors (AR) and estrogen receptors (ER), making it responsive to both TBA and E2.[10][11] The concentration of these receptors can vary depending on the specific muscle, sex, and developmental stage of the animal.[10] For instance, AR concentrations are generally higher in the neck, shoulder, and hind leg muscles compared to abdominal muscles.[10]

Table 2: Androgen and Estrogen Receptor Concentrations in Bovine Skeletal Muscle

| Animal Category | Muscle | Receptor | Concentration (fmol/mg protein) |

| Mature Bulls (castrated 24h prior) | Neck | AR | 0.85 ± 0.21 |

| Female Calves (155 kg) | Neck | AR | 0.56 ± 0.14 |

| Male Calves (155 kg) | Neck | AR | 0.20 ± 0.08 |

Data adapted from Sauerwein, H., and Meyer, H. H. D. (1989).[10]

Receptor Binding and Activation

17β-trenbolone binds to the androgen receptor with an affinity approximately three times that of testosterone.[12] Estradiol binds to the estrogen receptor. This binding initiates a conformational change in the receptor, leading to its translocation to the nucleus.

Gene Expression and Downstream Signaling

Once in the nucleus, the hormone-receptor complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to a cascade of changes in gene expression that ultimately drive the anabolic effects.

One of the key downstream effects is the upregulation of Insulin-like Growth Factor-1 (IGF-1).[12][13] Studies have shown that estradiol is primarily responsible for the increase in muscle IGF-1 mRNA levels observed in steers implanted with a combined TBA/E2 implant.[14]

Table 3: Effect of Implantation on Longissimus Muscle IGF-1 mRNA Levels in Steers

| Treatment | Day 7 (% increase vs. control) | Day 28 (% increase vs. control) |

| Estradiol (E2) | 58% | 78% |

| Trenbolone Acetate (TBA) | No significant increase | No significant increase |

| TBA + E2 | - | 65% |

Data adapted from Johnson, B. J., et al. (2008).[14]

The increased IGF-1, along with the direct actions of androgens and estrogens, stimulates protein synthesis and inhibits protein degradation in muscle cells, leading to hypertrophy.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways and a general workflow for studying the effects of Revalor implantation.

References

- 1. researchgate.net [researchgate.net]